molecular formula C17H18ClNOS B5088307 N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide

N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide

Cat. No.: B5088307
M. Wt: 319.8 g/mol
InChI Key: CUZMRJROZQLJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide, also known as BTCP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and thioethers, and it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide involves its interaction with the dopamine transporter. This compound has been found to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include an increase in locomotor activity, an increase in dopamine release, and an increase in dopamine receptor binding.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide in lab experiments is that it has been found to have activity at the dopamine transporter, which is a target for drugs used to treat a variety of disorders. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide. One potential direction is to explore the use of this compound in the treatment of Parkinson's disease and ADHD. Another potential direction is to investigate the potential of this compound as a tool for studying the dopamine transporter and its role in dopamine signaling. Additionally, further research could be done to explore the potential off-target effects of this compound, and to develop more selective compounds that target the dopamine transporter.

Synthesis Methods

The synthesis of N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide involves the reaction of 4-chlorobenzenethiol with N-methyl-2-bromoacetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with benzyl bromide to yield the final product.

Scientific Research Applications

N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have activity at the dopamine transporter, which is a target for drugs used to treat disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)sulfanyl-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13(21-16-10-8-15(18)9-11-16)17(20)19(2)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMRJROZQLJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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